molecular formula C18H16ClN3O3S2 B2726442 4-((4-chlorophenyl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)butanamide CAS No. 922971-16-2

4-((4-chlorophenyl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)butanamide

Cat. No. B2726442
CAS RN: 922971-16-2
M. Wt: 421.91
InChI Key: NDYLLRFTTXOOHJ-UHFFFAOYSA-N
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Description

4-((4-chlorophenyl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)butanamide, also known as CB-839, is a small molecule inhibitor that targets glutaminase, an enzyme involved in the metabolism of glutamine. CB-839 has gained significant attention in the scientific community due to its potential as a therapeutic agent for cancer and other diseases.

Scientific Research Applications

Heterocyclic Synthesis and Biological Activity

Synthesis of Heterocyclic Compounds : Compounds containing the sulfonyl and thiazole moieties are commonly used in the synthesis of heterocyclic compounds, which are of significant interest due to their potential biological activities. For example, derivatives of acetoacetanilides have been utilized in the synthesis of thienopyridines and other fused derivatives, highlighting the utility of sulfonyl and thiazole groups in constructing complex molecular architectures (Harb, Hussein, & Mousa, 2006).

Antitumor Activity : Some compounds with structural features similar to 4-((4-chlorophenyl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)butanamide have shown promising antitumor activity. For instance, indeno[1,2-c]pyrazol(in)es substituted with sulfonamide and sulfonylurea pharmacophores have demonstrated broad spectrum antitumor activity against various tumor cell lines (Rostom, 2006).

Anticonvulsant Agents : The incorporation of sulfonamide thiazole moieties into heterocyclic compounds has been explored for anticonvulsant activities, with some derivatives showing protection against picrotoxin-induced convulsion (Farag et al., 2012).

Antiviral and Antimicrobial Applications : Synthesis of thiadiazole sulfonamides has been pursued for their potential antiviral activities, as demonstrated by certain derivatives possessing anti-tobacco mosaic virus activity (Chen et al., 2010). Moreover, novel heterocyclic compounds containing sulfonamido moieties have been synthesized and tested for their antibacterial effectiveness, identifying compounds with significant activities (Azab, Youssef, & El-Bordany, 2013).

properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3S2/c19-14-3-5-15(6-4-14)27(24,25)11-1-2-17(23)22-18-21-16(12-26-18)13-7-9-20-10-8-13/h3-10,12H,1-2,11H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDYLLRFTTXOOHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CC=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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